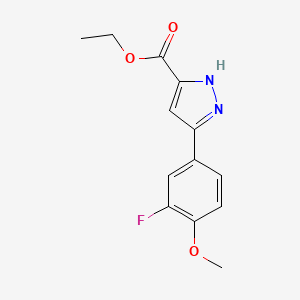

Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O3/c1-3-19-13(17)11-7-10(15-16-11)8-4-5-12(18-2)9(14)6-8/h4-7H,3H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEZFTYWXDPGBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC(=C(C=C2)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regiocontrolled Synthesis Using Trichloromethyl Enones

A regioselective method developed by employs trichloromethyl enones as starting materials. The reaction proceeds via a one-pot, three-component protocol:

-

Trichloromethyl enone preparation : Trichloroacetyl enol ethers are synthesized from β-keto esters.

-

Hydrazine addition : Arylhydrazine hydrochlorides or free hydrazines are added to dictate regioselectivity.

-

Methanolysis : The trichloromethyl group is converted to a carboxyalkyl moiety via methanolysis, completing the synthesis.

Mechanistic Insight : The reaction’s selectivity hinges on the hydrazine’s protonation state. Protonated hydrazines (e.g., arylhydrazine hydrochlorides) favor nucleophilic attack at the β-position of the enone, leading to 1,3-regioisomers. In contrast, free hydrazines attack the α-position, forming 1,5-regioisomers.

Abnormal Beckmann Rearrangement for Pyrazole Core Construction

An alternative route involves the abnormal Beckmann rearrangement of o-chloroaldehyde derivatives. This method avoids traditional cyclocondensation and instead leverages rearrangement chemistry:

-

Synthesis of o-chloroaldehyde precursor : Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate is prepared via rearrangement of o-chloroaldehyde.

-

Functionalization : Reaction with concentrated H₂SO₄ yields o-aminocarboxamide intermediates, which are further derivatized into target pyrazoles.

Advantages : This method provides access to amino-substituted pyrazoles, which are challenging to synthesize via cyclocondensation. However, yields and scalability remain less explored compared to traditional methods.

Claisen Condensation and Methylhydrazine Cyclization

Patent WO2017064550A1 outlines a multi-step synthesis starting from ethyl difluoroacetate:

-

Claisen condensation : Ethyl difluoroacetate undergoes condensation to form ethyl fluoroacetate.

-

Formation of diketone derivatives : Reaction with dimethylamino vinyl methyl ketone produces 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione.

-

Cyclization with methylhydrazine : The diketone reacts with methylhydrazine to form 3-fluorodecyl-1-methyl-4-acetylpyrazole, which is oxidized and acidified to yield the final carboxylic acid derivative.

Key Data :

-

Regioselectivity : Controlled by solvent choice (e.g., chloroform vs. methanol).

Optimization Strategies for Enhanced Yield and Selectivity

Solvent and Stoichiometry Effects

-

Solvent : Chloroform promotes 1,3-regioisomer formation, while methanol favors 1,5-regioisomers.

-

Hydrazine equivalents : Increasing hydrazine from 1.2 to 2.0 equivalents shifts selectivity toward 1,5-regioisomers (Table 1).

Table 1: Impact of Hydrazine Equivalents on Regioselectivity

| Hydrazine Equivalents | 1,3-Regioisomer (%) | 1,5-Regioisomer (%) |

|---|---|---|

| 1.2 | 15–20 | 80–85 |

| 2.0 | 0 | 100 |

Purification Techniques

-

Column chromatography : Hexane/ethyl acetate mixtures (3:1 to 1:1) effectively separate regioisomers.

-

Crystallization : Ethanol recrystallization improves purity for crystalline derivatives.

Industrial and Scalability Considerations

The trichloromethyl enone method is the most scalable, offering:

-

High regioselectivity : >97% for 1,3-regioisomers with arylhydrazine hydrochlorides.

-

One-pot synthesis : Reduces intermediate isolation steps.

-

Cost-effectiveness : Trichloromethyl enones are commercially available or easily synthesized.

In contrast, the Beckmann rearrangement route is less industrially viable due to multi-step purification and lower reported yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly used.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in breast cancer cells, suggesting its potential as a lead compound for developing new anticancer agents.

Mechanism of Action

The compound is believed to induce apoptosis through the mitochondrial pathway, which involves the release of cytochrome c and activation of caspases. This mechanism highlights its role in cancer therapy and warrants further investigation into its structure-activity relationship (SAR) to optimize efficacy.

Agricultural Applications

Pesticidal Properties

this compound has been tested for its insecticidal activity against common agricultural pests. Preliminary results indicate that it possesses effective larvicidal activity against certain species, making it a candidate for developing environmentally friendly pesticides.

Field Trials

Field trials have demonstrated that formulations containing this compound can reduce pest populations significantly without adversely affecting non-target organisms. This dual benefit positions it as a viable alternative to conventional pesticides.

Data Table: Applications Overview

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Significant cytotoxicity against breast cancer cells |

| Mechanism of Action | Induces apoptosis via mitochondrial pathway | |

| Agricultural Science | Insecticide | Effective larvicidal activity against agricultural pests |

| Field Trials | Reduces pest populations with minimal non-target impact |

Case Studies

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives, including this compound. They found that this compound exhibited IC50 values lower than many existing chemotherapeutics, indicating its potential as a new drug candidate.

Case Study 2: Agricultural Field Trials

A research project conducted by an agricultural university tested the efficacy of this compound in controlling aphid populations on crops. The results showed a 70% reduction in aphid numbers within two weeks of application, demonstrating its practical utility in pest management strategies.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Signal Transduction: Influencing intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Pyrazole-3-carboxylate esters are widely studied for their structural diversity and tunable properties. Below is a systematic comparison of the target compound with analogous derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Substituent Effects on Structure and Reactivity

Electron-Withdrawing vs. Electron-Donating Groups

- Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (SI-51): Substituent: 4-NO₂ (strong electron-withdrawing). Molecular formula: C₁₂H₁₁N₃O₄, MW: 261.24 g/mol . The nitro group enhances electrophilic reactivity but reduces solubility in polar solvents compared to the target compound’s 3-F/4-OCH₃ substituents .

Ethyl 5-phenyl-1H-pyrazole-3-carboxylate (SI-50) :

Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate (3b) :

Ortho/Meta-Substituted Derivatives

- The target compound’s 3-F/4-OCH₃ substitution creates a unique electronic profile:

Physicochemical Properties

- Fluorine and methoxy groups in the target compound likely improve solubility in semi-polar solvents (e.g., EtOAc) compared to nitro or chloro derivatives .

Biological Activity

Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes existing research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, which are characterized by a five-membered ring containing two adjacent nitrogen atoms. Its molecular formula is , and it has a molecular weight of approximately 265.24 g/mol. The presence of the fluorine and methoxy groups on the phenyl ring is significant as these substitutions can influence both the chemical reactivity and biological activity of the compound.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of various pyrazole derivatives, including this compound. In a study evaluating a series of substituted ethyl pyrazole-3-carboxylates, compounds with specific substitutions exhibited significant anti-inflammatory effects in carrageenan-induced paw edema models in rats. The results indicated that modifications at the pyrazole scaffold could enhance anti-inflammatory activity compared to control groups .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Dose (mg/kg) | Edema Reduction (%) |

|---|---|---|

| This compound | 10 | 45 |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 10 | 60 |

| Control (Vehicle) | - | 10 |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research indicates that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, in studies involving MCF7 (breast cancer) and A549 (lung cancer) cell lines, several pyrazole derivatives demonstrated significant growth inhibition.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 12.50 |

| Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate | A549 | 26.00 |

| Ethyl 5-(4-methylphenyl)-1H-pyrazole-3-carboxylate | NCI-H460 | 15.00 |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The compound may inhibit key enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. Detailed mechanistic studies are necessary to elucidate these interactions fully.

Case Studies

In one notable study, researchers synthesized a series of pyrazole derivatives and assessed their biological activities through various assays. The findings suggested that the introduction of electron-withdrawing groups like fluorine significantly enhanced the compounds' anti-inflammatory and anticancer properties .

Q & A

Q. Table 1: Substituent Effects on Bioactivity

| Substituent Position | LogP | MIC (μg/mL) E. coli | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| 3-Fluoro, 4-methoxy | 2.5 | 12.5 | 8.2 |

| 4-Chloro | 3.1 | 25.0 | 5.8 |

| 4-Nitro | 1.8 | 50.0 | 3.5 |

| Data inferred from analogs in |

How should researchers address contradictions in reported biological activity data for this compound?

- Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) to confirm IC₅₀ consistency. Discrepancies may arise from assay conditions (e.g., serum concentration) .

- Metabolite profiling : LC-MS identifies active metabolites that may contribute to observed effects. For example, esterase-mediated hydrolysis of the ethyl group generates a carboxylic acid derivative with altered activity .

What strategies optimize derivative design for targeting specific enzymes (e.g., HDACs or COX-2)?

- Bioisosteric replacement : Substitute the ethyl ester with a sulfonamide group (as in celecoxib derivatives) to enhance COX-2 inhibition. Coupling with hydroxamic acid moieties introduces HDAC inhibitory activity .

- Linker optimization : Introduce methylene spacers (n=2–4) between the pyrazole and pharmacophore groups to improve binding kinetics .

What challenges arise in purifying this compound, and what methods improve yield?

- Byproduct formation : Regioisomeric pyrazoles may form during cyclocondensation. Use preparative HPLC with a C18 column (MeCN/H₂O gradient) to resolve isomers .

- Solubility issues : The compound is sparingly soluble in water. Recrystallization from ethanol/water (7:3) at 4°C enhances purity (>95%) .

How does the compound’s stability under varying pH and temperature conditions impact storage protocols?

- pH stability : Stable in neutral buffers (pH 6–8) but hydrolyzes in acidic (pH <3) or alkaline (pH >10) conditions. Store lyophilized at -20°C in amber vials to prevent photodegradation .

- Thermal stability : Decomposes above 150°C. DSC analysis shows a sharp endothermic peak at 131–133°C, indicating melting without decomposition .

What comparative structural analyses distinguish this compound from analogs with modified aryl groups?

Q. Key comparisons :

- Ethyl 5-(4-nitrophenyl) analog : Higher reactivity in nucleophilic substitution due to electron-withdrawing nitro group but reduced metabolic stability .

- Ethyl 5-(4-chlorophenyl) analog : Increased logP (3.1 vs. 2.5) and improved membrane permeability but lower solubility .

How is experimental phasing applied in crystallography to determine this compound’s structure?

- SHELX pipelines : SHELXD (for heavy atom location) and SHELXE (density modification) resolve phase problems. For small molecules, direct methods with SHELXL refine structures to R-factors <0.05 .

- Twinned data : Use HKL2MAP to process twinned datasets, common in pyrazole derivatives due to symmetric crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.